Product packaging for 3-Iodo-1-isopropyl-1H-indazole(Cat. No.:)

3-Iodo-1-isopropyl-1H-indazole

Cat. No.: B11839177
M. Wt: 286.11 g/mol
InChI Key: KIXMVIRCCUTKMT-UHFFFAOYSA-N
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Description

3-Iodo-1-isopropyl-1H-indazole is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery. It belongs to the class of 3-iodo-1H-indazoles, which are recognized as privileged scaffolds for designing bioactive molecules . The iodine atom at the C3 position serves as a versatile handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the efficient introduction of various aryl and alkyl groups . This makes this compound a highly valuable intermediate for the synthesis of compound libraries for biological screening. The indazole core is a common feature in numerous FDA-approved drugs and clinical candidates, including kinase inhibitors like Pazopanib and Axitinib, which are used in cancer therapy . The scaffold is known to exhibit a broad spectrum of pharmacological activities, such as anticancer, anti-inflammatory, and antimicrobial effects . The N1-isopropyl substitution in this specific compound can influence its lipophilicity and metabolic stability, fine-tuning its drug-like properties. Researchers utilize this reagent in the design and development of novel therapeutic agents, particularly in the functionalization of the indazole core at the C3 position to explore structure-activity relationships . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a well-ventilated laboratory, wearing suitable protective equipment, and should refer to the material safety data sheet (MSDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11IN2 B11839177 3-Iodo-1-isopropyl-1H-indazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11IN2

Molecular Weight

286.11 g/mol

IUPAC Name

3-iodo-1-propan-2-ylindazole

InChI

InChI=1S/C10H11IN2/c1-7(2)13-9-6-4-3-5-8(9)10(11)12-13/h3-7H,1-2H3

InChI Key

KIXMVIRCCUTKMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=N1)I

Origin of Product

United States

Synthetic Methodologies for 3 Iodo 1 Isopropyl 1h Indazole and Its Precursors

Strategies for the Construction of the Indazole Core

The formation of the bicyclic indazole ring system is a cornerstone of synthesizing a vast array of pharmacologically significant molecules. caribjscitech.com Various methods have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes.

Cyclization reactions represent a fundamental approach to constructing the indazole core. These methods often involve the formation of a key N-N bond or a C-N bond to close the pyrazole (B372694) ring onto a benzene (B151609) precursor.

One common strategy is the reductive cyclization of ortho-nitrobenzylidene amines, which can be achieved under microwave conditions using catalysts like MoO₂Cl₂(dmf)₂ with a reducing agent such as triphenylphosphine (B44618) (Ph₃P) to yield 2-aryl-2H-indazoles. organic-chemistry.org A related one-pot method involves the condensation of ortho-nitrobenzaldehydes with various amines to form an ortho-imino-nitrobenzene intermediate, which then undergoes reductive cyclization promoted by tri-n-butylphosphine to afford substituted 2H-indazoles under mild conditions. organic-chemistry.orgacs.org

Another approach involves the intramolecular C-H amination of hydrazones. For instance, diaryl and tert-butyl aryl ketone hydrazones can be treated with iodine in the presence of potassium iodide and sodium acetate (B1210297) to yield 1H-indazoles. nih.gov Similarly, using [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant can also facilitate this transformation for arylhydrazones. nih.gov

The table below summarizes representative cyclization reactions for indazole synthesis.

Table 1: Examples of Cyclization Reactions for Indazole Synthesis
Starting Material Reagents/Conditions Product Type Reference
o-Nitrobenzylidene amines MoO₂Cl₂(dmf)₂, Ph₃P, Microwave 2-Aryl-2H-indazoles organic-chemistry.org
o-Nitrobenzaldehydes, Amines Tri-n-butylphosphine 2-Substituted-2H-indazoles organic-chemistry.orgacs.org
Diaryl ketone hydrazones I₂, KI, NaOAc 1H-Indazoles nih.gov
Arylhydrazones PIFA 1H-Indazoles nih.gov

Transition-metal catalysis has emerged as a powerful tool for the synthesis of functionalized indazoles, often proceeding via C-H activation and annulation sequences. mdpi.comnih.govnitk.ac.inresearchgate.net These methods offer high efficiency and functional group tolerance.

Rhodium(III) catalysts are frequently employed. For example, a Rh(III)/Cu(II) catalyzed sequential C–H bond activation and intramolecular cascade annulation of imidates with nitrosobenzenes provides a facile route to 1H-indazoles. mdpi.com Azobenzenes can also serve as substrates; a Rh(III)-catalyzed annulation of azobenzenes with α-keto aldehydes leads to 3-acylated-2H-indazoles through C(sp²)-H functionalization. nih.gov

Palladium-catalyzed reactions are also prevalent. A ligand-free palladium-catalyzed C-H amination of aminohydrazones has been reported for the synthesis of 1H-indazoles. nih.gov Furthermore, palladium catalysis enables the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to produce 2-aryl-2H-indazoles. organic-chemistry.org

Copper-catalyzed methods provide another versatile avenue. A notable example is the copper(I)-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to form 2H-indazoles. organic-chemistry.org An intramolecular Ullmann-type reaction, mediated by copper, has also been developed for the scalable synthesis of substituted 1H-indazoles from hydrazones. thieme-connect.com

The table below provides examples of these catalytic systems.

Table 2: Transition-Metal-Catalyzed Annulation for Indazole Synthesis
Catalyst System Substrates Product Type Reference
Rh(III)/Cu(II) Imidates, Nitrosobenzenes 1H-Indazoles mdpi.com
Rh(III) Azobenzenes, α-keto aldehydes 3-Acylated-2H-indazoles nih.gov
Palladium (ligand-free) Aminohydrazones 1H-Indazoles nih.gov
Copper(I) oxide NPs 2-Bromobenzaldehydes, Amines, NaN₃ 2H-Indazoles organic-chemistry.org
Copper Hydrazones (from o-halobenzaldehydes) 1H-Indazoles thieme-connect.com

To address the environmental and cost concerns associated with metal catalysts, several metal-free synthetic routes to indazoles have been developed. rsc.orgbohrium.comorganic-chemistry.org These methods often rely on the inherent reactivity of carefully designed precursors.

A practical, metal-free synthesis of 1H-indazoles proceeds from readily available o-aminobenzoximes. acs.org The reaction involves the selective activation of the oxime group with methanesulfonyl chloride and triethylamine, prompting an intramolecular attack by the amino group to form the indazole ring in good to excellent yields under mild conditions. acs.org Another metal-free, one-pot reaction utilizes easily accessible 2-aminophenones and hydroxylamine (B1172632) derivatives to provide indazoles. organic-chemistry.org

Furthermore, 1,3-dipolar cycloaddition reactions offer a metal-free pathway. The reaction between arynes and diazo compounds, generated in situ from N-tosylhydrazones, affords 3-substituted indazoles under mild conditions. organic-chemistry.org Iodine-mediated synthesis provides another metal-free option, such as the reaction of ortho-alkylazobenzenes via benzyl (B1604629) C-H functionalization. nih.gov

The table below highlights some metal-free approaches.

Table 3: Metal-Free Synthetic Approaches for Indazole Formation
Method Starting Materials Reagents Product Type Reference
Intramolecular Cyclization o-Aminobenzoximes Methanesulfonyl chloride, Et₃N 1H-Indazoles acs.org
Condensation/Cyclization 2-Aminophenones, Hydroxylamine derivatives N/A (One-pot) 1H-Indazoles organic-chemistry.org
1,3-Dipolar Cycloaddition N-Tosylhydrazones, Aryne precursors CsF or TBAF 3-Substituted Indazoles organic-chemistry.org
Iodine-Mediated Cyclization ortho-Alkylazobenzenes Iodine 2H-Indazoles nih.gov

Regioselective C3-Iodination of 1H-Indazole

The introduction of an iodine atom at the C3 position of the indazole ring is a key functionalization step, creating a versatile intermediate for further modifications, such as cross-coupling reactions. chim.itmdpi.com This transformation is typically achieved through electrophilic substitution, with high regioselectivity for the C3 position.

The most common and straightforward method for the C3-iodination of 1H-indazoles involves the use of molecular iodine (I₂) in the presence of a base. chim.it This reaction is typically performed in a polar solvent like dimethylformamide (DMF). chim.itmdpi.com The base deprotonates the N-H of the indazole, increasing the electron density of the heterocyclic ring and facilitating electrophilic attack by iodine at the C3 position.

Potassium hydroxide (B78521) (KOH) is a frequently used base for this transformation. chim.itmdpi.commdpi.comrsc.org For example, 1H-indazole can be treated with iodine and KOH pellets in DMF at room temperature to afford 3-iodo-1H-indazole in good yield. mdpi.commdpi.com This method is robust and has been applied to various substituted indazoles, such as 6-bromo-1H-indazole. chim.itrsc.org

Potassium carbonate (K₂CO₃) is another effective base for this reaction. chim.it It has been used in the synthesis of 3-iodo-6-nitro-indazole from 6-nitroindazole, a key step in the preparation of certain kinase inhibitors. google.com

The table below details typical conditions for this iodination method.

Table 4: C3-Iodination of 1H-Indazoles with Iodine under Basic Conditions
Substrate Base Solvent Typical Yield Reference
1H-Indazole KOH DMF Good mdpi.commdpi.com
6-Bromo-1H-indazole KOH DMF 71.2% rsc.org
6-Nitro-1H-indazole K₂CO₃ DMF N/A google.com
5-Substituted Indazoles K₂CO₃ DMF Good chim.it

While the I₂/base system is prevalent, other iodinating agents and conditions have also been reported. N-Iodosuccinimide (NIS) serves as an alternative electrophilic iodine source. chim.it For instance, 5-bromo-3-iodoindazole was prepared using NIS in the presence of KOH in dichloromethane. chim.it

In some cases, the reaction can be mediated by different bases or solvents. Potassium tert-butoxide in tetrahydrofuran (B95107) (THF) has been used to prepare 5- and 6-bromo-3-iodoindazoles in excellent yields. chim.it These alternative conditions can be beneficial depending on the specific substrate and desired reaction parameters. A radical-based direct C-H iodination protocol has also been developed for various heterocycles, which could present another avenue for indazole iodination. rsc.orgnih.gov

Selective N1-Alkylation for Isopropyl Moiety Introduction

The introduction of an alkyl group, such as isopropyl, onto the indazole ring can result in a mixture of N1 and N2-substituted isomers. nih.govbeilstein-journals.org The ratio of these products is highly dependent on the reaction conditions, including the choice of base, solvent, and the electronic and steric properties of the indazole substrate itself. beilstein-journals.orgnih.gov Developing methodologies that selectively yield the N1-alkylated product is crucial for efficient synthesis.

While direct N1-isopropylation of 3-iodo-1H-indazole is a feasible synthetic route, achieving high selectivity requires carefully optimized conditions. A common and effective strategy involves the use of a strong base in an appropriate aprotic solvent. For instance, treating the parent 3-iodo-1H-indazole with sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) is a promising system for achieving high N1-selectivity. beilstein-journals.orgresearchgate.net This combination deprotonates the indazole, and the resulting sodium-indazole salt complex is believed to favor alkylation at the N1 position.

The alkylating agent, in this case, would be an isopropyl halide, such as 2-iodopropane (B156323) or 2-bromopropane. The reaction of the indazole anion with the isopropyl electrophile proceeds via a nucleophilic substitution mechanism to yield the desired 3-iodo-1-isopropyl-1H-indazole. Alternative conditions, such as using potassium carbonate in dimethylformamide (DMF), often lead to mixtures of N1 and N2 isomers, necessitating chromatographic separation. researchgate.net

The regiochemical outcome of indazole N-alkylation is a well-studied area, with several factors influencing the N1/N2 product ratio. nih.gov The choice of base and solvent system is a primary determinant of selectivity. nih.gov

Base and Solvent Effects : Strong, non-coordinating bases like sodium hydride (NaH) in a relatively non-polar aprotic solvent like tetrahydrofuran (THF) have been shown to strongly favor N1-alkylation for a variety of substituted indazoles. beilstein-journals.orgresearchgate.net In contrast, conditions such as potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or sodium bis(trimethylsilyl)amide (NaHMDS) in dimethyl sulfoxide (B87167) (DMSO) can lead to increased formation of the N2-isomer. beilstein-journals.orgnih.gov The use of cesium carbonate (Cs2CO3) has also been explored, with DFT calculations suggesting it can promote N1-substitution through a chelation mechanism. beilstein-journals.org

Substituent Effects : The electronic nature of substituents on the indazole ring also plays a role. Electron-withdrawing groups at positions C5 or C7 can influence the nucleophilicity of the nitrogen atoms and alter the N1/N2 ratio. beilstein-journals.org

Thermodynamic vs. Kinetic Control : Some methods achieve N1 selectivity through thermodynamic equilibration. nih.govnih.govresearchgate.net The N1-substituted indazole is generally the more thermodynamically stable isomer. nih.govwuxibiology.com By choosing conditions that allow for equilibration, such as using specific α-halo carbonyl electrophiles, the reaction can be driven towards the more stable N1 product. nih.gov

The following table summarizes the influence of different reaction conditions on the regioselectivity of indazole N-alkylation.

BaseSolventTypical SelectivityReference(s)
Sodium Hydride (NaH)Tetrahydrofuran (THF)High N1-selectivity beilstein-journals.orgresearchgate.net
Potassium Carbonate (K2CO3)Dimethylformamide (DMF)Mixture of N1 and N2 isomers researchgate.net
Sodium Hydride (NaH)Dimethylformamide (DMF)Mixture of N1 and N2 isomers beilstein-journals.org
Cesium Carbonate (Cs2CO3)N/AFavors N1-alkylation beilstein-journals.org
Mitsunobu ConditionsN/AStrong preference for N2-alkylation beilstein-journals.orgnih.gov

This table is a generalized representation based on available literature for various indazole substrates.

The selectivity between N1 and N2 alkylation is governed by a complex interplay of electronic, steric, and thermodynamic factors. The indazole anion is a mesomeric system, with negative charge density distributed between the N1 and N2 positions, allowing for alkylation at either site. nih.gov

From a thermodynamic standpoint, the 1H-indazole tautomer is generally more stable than the 2H-indazole tautomer. nih.govwuxibiology.com This inherent stability often translates to the N1-alkylated product being the thermodynamically favored isomer. nih.gov

Furthermore, the cation from the base (e.g., Na+, Cs+) can play a crucial role. It has been postulated that coordination of the cation between the N2-nitrogen and an electron-rich substituent at the C3 position can sterically hinder the N2 position and direct the incoming alkyl group to the N1 position, thereby enhancing N1-selectivity. beilstein-journals.orgresearchgate.net This chelation-controlled mechanism is particularly relevant when using bases like NaH or Cs2CO3. beilstein-journals.org

Advanced Functionalization of the this compound Scaffold

The C3-iodo group in this compound serves as a versatile handle for introducing a wide range of molecular complexity through transition metal-catalyzed cross-coupling reactions. This allows for the synthesis of diverse libraries of indazole derivatives for various applications.

Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The electron-rich indazole nucleus, coupled with the reactive C-I bond, makes this compound an excellent substrate for these transformations.

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for C-C bond formation, valued for its functional group tolerance and generally mild conditions. mdpi.comnih.gov This reaction is highly effective for the C3-functionalization of the 3-iodo-1H-indazole core. mdpi.comresearchgate.net In this protocol, the this compound would react with an organoboronic acid or ester in the presence of a palladium catalyst and a base.

Catalysts : A variety of palladium catalysts are effective. Common choices include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and palladium(II) complexes with ferrocene-based phosphine (B1218219) ligands, such as [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl2(dppf)). mdpi.commdpi.com The choice of catalyst can significantly impact reaction efficiency and yield. mdpi.com

Bases and Solvents : The reaction requires a base to activate the organoboron species. Aqueous solutions of sodium carbonate (Na2CO3) or potassium phosphate (B84403) (K3PO4) are frequently used. mdpi.comnih.gov The solvent system is typically a mixture of an organic solvent, such as dioxane or toluene, and water. nih.gov

Reaction Scope : This methodology allows for the introduction of a wide array of aryl, heteroaryl, and vinyl groups at the C3 position of the indazole ring, depending on the boronic acid used. Studies on unprotected or N-protected 3-iodoindazoles have demonstrated successful coupling with various phenylboronic acids, vinylboronic acid pinacol (B44631) esters, and other organoboron reagents. mdpi.commdpi.com The N1-isopropyl group is stable under these conditions and does not interfere with the coupling reaction. In fact, N-substitution can be advantageous as it prevents potential complications arising from the acidic N-H proton present in the parent 3-iodo-1H-indazole. nih.gov

The following table presents typical conditions for Suzuki-Miyaura cross-coupling of 3-iodoindazole derivatives, which are applicable to this compound.

CatalystBaseSolvent SystemSubstrate ExampleCoupled ProductYieldReference(s)
Pd(PPh3)4Na2CO3Dioxane/Water3-Iodo-5-nitro-1H-indazole3-Vinyl-5-nitro-1H-indazole87% mdpi.com
PdCl2(dppf)K2CO3BMImBF4 (Ionic Liquid)3-Iodo-1H-indazole3-Phenyl-1H-indazole99% mdpi.comresearchgate.net
P1 PrecatalystK3PO4Dioxane/Water3-Chloroindazole3-(3-Fluorophenyl)indazole95% nih.gov

This table shows examples from related 3-haloindazole substrates to illustrate the general applicability of the reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Heck Reaction Applicationsthieme-connect.de

The Heck reaction represents a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes. organic-chemistry.org In the context of this compound, the iodine atom at the C3-position serves as an efficient leaving group, rendering the compound a suitable substrate for this transformation. This reaction facilitates the introduction of a diverse array of alkenyl substituents at the C3 position, thereby providing a valuable tool for the structural modification of the indazole core.

The general mechanism of the Heck reaction involves a catalytic cycle initiated by the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the indazole. libretexts.org This is followed by the migratory insertion of an alkene into the resulting palladium-carbon bond. A subsequent β-hydride elimination step forms the vinylindazole product and regenerates the palladium catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Successful Heck reactions involving 3-iodoindazoles have been reported, often requiring the protection of the N-1 position to prevent side reactions and improve yields. researchgate.net For instance, a Heck reaction between 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and 2-vinyl pyridine (B92270) has been accomplished using palladium(II) acetate as the catalyst, tri-o-tolylphosphine (B155546) as the ligand, and N,N-diisopropylethylamine as the base in dimethylformamide (DMF). google.com While this example features a different N-1 substituent, the fundamental principles are applicable to this compound. The choice of catalyst, ligand, base, and solvent are all critical parameters that can be optimized to achieve high yields of the desired product.

Table 1: Representative Heck Reaction Conditions for 3-Iodo-1-substituted Indazoles

EntryAlkeneCatalystLigandBaseSolventTemperature (°C)
12-Vinyl pyridinePd(OAc)₂Tri-o-tolylphosphineN,N-DiisopropylethylamineDMFNot specified
2n-Butyl acrylateNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: This table provides an example of conditions used for a Heck reaction on a related 3-iodo-1-substituted indazole. google.com The specific conditions for this compound may vary.

Other Transformative Reactions at the C3-Positionmdpi.com

The C3-iodo group of this compound is a versatile functional handle for a variety of other palladium-catalyzed cross-coupling reactions beyond the Heck reaction. chim.it These transformations are instrumental in synthesizing a broad spectrum of C3-functionalized indazoles, which are of significant interest in medicinal chemistry and materials science. chim.itresearchgate.net

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. mdpi.com this compound can be coupled with various boronic acids or their esters to introduce aryl, heteroaryl, or vinyl groups at the C3-position. mdpi.commdpi.com The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like potassium carbonate or cesium carbonate. mdpi.comresearchgate.net Microwave irradiation has been shown to be effective in promoting Suzuki-type cross-coupling reactions of 3-iodoindazoles. mdpi.com

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to 3-alkynyl-1-isopropyl-1H-indazoles. researchgate.netresearchgate.net This reaction is co-catalyzed by a palladium complex and a copper(I) salt, typically in the presence of an amine base such as triethylamine. nih.gov The resulting alkynylated indazoles are valuable intermediates for further synthetic elaborations. researchgate.net

Buchwald-Hartwig Amination: This reaction is a key method for the formation of carbon-nitrogen bonds. This compound can be coupled with a wide range of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand in the presence of a strong base. researchgate.netresearchgate.net This provides direct access to 3-amino-1-isopropyl-1H-indazole derivatives. The choice of ligand is often critical for the success of the Buchwald-Hartwig amination.

Table 2: Overview of Other Transformative Reactions at the C3-Position

ReactionCoupling PartnerTypical Catalyst SystemTypical BaseResulting C3-Substituent
Suzuki-MiyauraBoronic acid/esterPd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃Aryl, Heteroaryl, Vinyl
SonogashiraTerminal alkynePd complex / Cu(I) saltTriethylamineAlkynyl
Buchwald-HartwigAminePd complex / Phosphine ligandNaOtBu, LiHMDSAmino

Structure Activity Relationship Sar Studies of 3 Iodo 1 Isopropyl 1h Indazole Derivatives

Methodological Approaches for SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) for 3-Iodo-1-isopropyl-1H-indazole derivatives employs a variety of methodological approaches, ranging from traditional synthetic chemistry modifications to advanced computational modeling. A cornerstone of these studies involves the systematic synthesis of analogues where specific parts of the lead compound, this compound, are altered. This allows researchers to probe the importance of different structural motifs.

Key methodological approaches include:

Combinatorial Chemistry and Parallel Synthesis: These techniques enable the rapid generation of a large library of related compounds, allowing for a broad exploration of the chemical space around the this compound scaffold.

Fragment-Based Lead Discovery (FBLD): This approach identifies small molecular fragments that bind to a biological target. These fragments can then be grown or linked together to create more potent lead compounds. For instance, an in silico fragment-based approach combined with knowledge-based drug design has been utilized to develop indazole-based derivatives with specific kinase activity. nih.gov

Computational Chemistry and Molecular Modeling: In silico methods such as Quantitative Structure-Activity Relationship (QSAR) studies, pharmacophore modeling, and molecular docking are invaluable tools. frontiersin.org These methods can predict the biological activity of virtual compounds, helping to prioritize synthetic efforts and provide insights into the molecular interactions between the indazole derivatives and their biological targets.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for their biological activity, providing essential data for building robust SAR models.

X-ray Crystallography: When a co-crystal structure of an indazole derivative bound to its target protein is obtained, it provides a detailed, three-dimensional view of the binding interactions. This structural information is highly valuable for guiding the rational design of more potent and selective analogues.

By integrating these diverse methodologies, a comprehensive understanding of the SAR for this compound derivatives can be achieved, paving the way for the development of optimized compounds with desired biological profiles.

Elucidating the Influence of Substitution Patterns on Biological Efficacy

The biological activity of this compound derivatives is profoundly influenced by the nature and position of various substituents on the indazole core. SAR studies meticulously dissect these influences to identify key structural features that govern efficacy and selectivity.

Impact of N1-Isopropyl Group on Receptor Binding and Enzymatic Activity

The N1-position of the indazole ring is a critical point for modification, and the presence of an isopropyl group in this compound is significant for its interaction with biological targets. The size, shape, and lipophilicity of the substituent at this position can dramatically alter receptor binding affinity and enzymatic inhibition.

Studies on various N-substituted indazoles have demonstrated that the N1-substituent plays a crucial role in orienting the molecule within the binding pocket of a receptor or enzyme. For example, in a series of N-substituted prolinamido indazoles designed as Rho kinase (ROCK) inhibitors, the nature of the N-substituent was a key determinant of inhibitory potency. nih.gov The isopropyl group, with its moderate bulk and lipophilicity, can provide favorable van der Waals interactions and occupy specific hydrophobic pockets within the target protein.

Furthermore, the regioselectivity of N-alkylation is a critical aspect, as the biological activity of N1- and N2-isomers can differ significantly. beilstein-journals.org The synthesis of the desired N1-substituted regioisomer is often a key challenge that needs to be addressed to ensure the intended pharmacological profile. beilstein-journals.org The development of selective N1-alkylation methods is therefore crucial for SAR studies. rsc.org

The following table summarizes the impact of different N1-substituents on the activity of indazole derivatives from various studies, illustrating the importance of this position for biological activity.

N1-SubstituentTargetBiological ActivityReference
IsopropylVariousCan provide favorable hydrophobic interactions.General SAR principle
Substituted Benzyl (B1604629) GroupsAntispermatogenic agentsEssential for specific activity. austinpublishinggroup.com
3-(piperidine-1-yl)propylPARP-1IC50 = 36μM nih.gov
3-(2,3-dioxoindolin-1-yl)propylPARP-1IC50 = 6.8μM nih.gov

Role of the C3-Iodine and Subsequent Derivatization on Activity Modulation

The iodine atom at the C3-position of this compound serves as a versatile chemical handle for further derivatization, making it a pivotal point for modulating biological activity. The C3-position is a common site for substitution in many biologically active indazoles. austinpublishinggroup.com The nature of the substituent at this position can significantly impact the compound's interaction with its biological target.

The iodine atom itself can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. More importantly, the C3-iodo group is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. austinpublishinggroup.commdpi.com This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, at this position. mdpi.comchim.it

For example, SAR studies on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers revealed that the specific regiochemistry of the amide linker at the C3 position was critical for activity. nih.gov The indazole-3-carboxamide actively inhibited calcium influx, whereas its reverse amide isomer was inactive. nih.gov This highlights the stringent steric and electronic requirements for substituents at the C3-position.

The table below illustrates how different C3-substituents, often introduced via derivatization of a 3-iodoindazole precursor, affect the biological activity of the indazole core.

C3-SubstituentTargetBiological ActivityReference
IodinePrecursorVersatile handle for further synthesis. mdpi.comchim.it
Aryl groupsVarious KinasesCrucial for inhibitory activities. nih.gov
Substituted CarbohydrazideIDO1 EnzymeCrucial for strong inhibitory activity. nih.gov
3-CarboxamideCRAC ChannelPotent blocker of calcium influx. nih.gov

Significance of Additional Substituents on the Indazole Ring System

Beyond the N1 and C3 positions, substituents on the benzene (B151609) portion of the indazole ring system (positions 4, 5, 6, and 7) also play a significant role in modulating the biological profile of this compound derivatives. These substituents can influence the molecule's electronic properties, solubility, metabolic stability, and ability to form specific interactions with the target protein.

For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the indazole core, which can affect its binding to the target. Structure-activity relationship studies have shown that aryl groups at the C6 position of the indazole core can be crucial for inhibitory activities against certain kinases. nih.gov Similarly, in the development of allosteric CC-chemokine receptor 4 (CCR4) antagonists, it was found that only small groups were tolerated at the C5, C6, or C7 positions, with C6-substituted analogues being preferred. acs.org

The addition of substituents can also be used to fine-tune the physicochemical properties of the molecule, such as lipophilicity, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile. For example, the introduction of polar groups can increase aqueous solubility.

The following table provides examples of how substituents on the indazole ring system influence biological activity.

PositionSubstituentTargetImpact on ActivityReference
C6Aryl groupsKinasesCrucial for inhibitory activities. nih.gov
C4 and C6Disubstituent groupsIDO1Played a crucial role in IDO1 inhibition. nih.gov
C5, C6, C7Small groupsCCR4C6-analogues were preferred. acs.org
C66-(4-methylpiperazin-1-yl)pyridin-3-ylCancer Cell LinesMaintained or improved potency. nih.gov

Biological Target Engagement and Mechanistic Research of Indazole Derivatives

In Vitro Biological Activity Profiling

The biological effects of indazole derivatives have been characterized through a variety of in vitro assays, revealing their potential as inhibitors of key cellular targets involved in disease progression, particularly in oncology.

The abnormal function of protein kinases is a hallmark of many diseases, including cancer, making them a major target for drug development. Indazole derivatives have been investigated as inhibitors of several protein kinases.

Tropomyosin Receptor Kinase (TRK) Inhibition: A series of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives have been identified as potent and selective type II TRK inhibitors. nih.gov These compounds were designed to overcome acquired resistance to first-generation TRK inhibitors like larotrectinib (B560067) and entrectinib, which can be caused by specific mutations (solvent front and xDFG). One compound in this series, 40l, demonstrated significant suppression of cell proliferation in cell lines with such mutations. nih.gov

Serum- and Glucocorticoid-inducible Kinase 1 (SGK1) Inhibition: Heterocyclic indazole derivatives have also been claimed as inhibitors of SGK1. nih.gov This kinase is involved in a wide range of cellular processes, and its dysregulation is associated with conditions like diabetes, hypertension, and fibrosis. nih.gov The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, which is crucial for its interaction with the hinge region of tyrosine kinases, as seen in the drug Linifanib. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme that catalyzes the first and rate-limiting step in the metabolism of tryptophan to kynurenine. nih.govfrontiersin.orgnih.gov This metabolic pathway is implicated in creating an immunosuppressive environment that can help tumors evade the immune system. nih.govbohrium.com Consequently, IDO1 has become an important target for cancer immunotherapy. frontiersin.orgbohrium.com The development of IDO1 inhibitors is an active area of research, and various chemical scaffolds, including those based on indazole and related heterocycles, have been explored to modulate this critical immune checkpoint. nih.govfrontiersin.org

The anticancer potential of indazole derivatives has been evaluated through their ability to inhibit the growth of various human cancer cell lines.

A series of 1H-indazole-3-amine derivatives were tested for their antiproliferative activity against a panel of cancer cells. nih.gov Among them, compound 6o showed a particularly promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.gov This compound also demonstrated favorable selectivity, as its IC50 against the non-cancerous HEK-293 cell line was significantly higher at 33.2 µM. nih.gov

Similarly, the TRK inhibitor, compound 40l, was shown to potently suppress the proliferation of the Km-12 cancer cell line and Ba/F3 cells engineered to express TRKA resistance mutations (TRKAG595R and TRKAG667C). nih.gov

Antiproliferative Activity of Selected Indazole Derivatives
CompoundCell LineCancer TypeIC50 (µM)Source
Compound 6oK562Chronic Myeloid Leukemia5.15 nih.gov
Compound 6oHEK-293Normal Embryonic Kidney33.2 nih.gov

Beyond general antiproliferative effects, research has delved into the specific cellular mechanisms affected by indazole derivatives. Studies on compound 6o confirmed that it influences apoptosis (programmed cell death) and the cell cycle in a concentration-dependent manner. nih.gov The proposed mechanism involves the inhibition of Bcl2 family members and interference with the p53/MDM2 pathway. nih.gov Likewise, the TRK inhibitor 40l was found to induce apoptosis in Ba/F3 cells harboring TRKA resistance mutations in a dose-dependent fashion. nih.gov

Investigations into Molecular Mechanisms of Action

Understanding how these compounds interact with their molecular targets at a structural level is crucial for developing more effective and selective drugs.

For kinase inhibitors, selectivity is a critical attribute to minimize off-target effects. The indazole derivative 40l, a potent TRK inhibitor, was evaluated for its selectivity by screening it against a panel of 41 different kinases. nih.gov The results indicated that the compound possessed good selectivity for TRK over other kinases, highlighting the potential for developing targeted therapies based on the 3-(1H-pyrazol-4-yl)-1H-indazole scaffold. nih.gov

Enzymatic Interaction Mechanisms of Indazole Inhibitors

Indazole derivatives have emerged as a prominent scaffold in the development of potent enzyme inhibitors, particularly targeting protein kinases. nih.gov The indazole core often serves as a versatile template for designing molecules that can fit into the ATP-binding pocket of these enzymes, leading to the modulation of their catalytic activity. The enzymatic interaction mechanisms of indazole inhibitors are primarily characterized by the formation of hydrogen bonds, hydrophobic interactions, and sometimes covalent bonds with key amino acid residues within the enzyme's active site.

The 1H-indazole moiety is a bioisostere of indole (B1671886) and is recognized for its ability to act as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region. mdpi.com For instance, in many kinase inhibitors, the N1 and N2 atoms of the indazole ring can act as hydrogen bond donors and acceptors, respectively, anchoring the inhibitor in the active site.

The substitution pattern on the indazole ring plays a crucial role in determining the potency and selectivity of these inhibitors. The presence of a halogen, such as iodine at the C3 position, can significantly influence the inhibitor's interaction with the target enzyme. The iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity. Furthermore, the substituent at the N1 position, such as the isopropyl group in 3-Iodo-1-isopropyl-1H-indazole, typically occupies a hydrophobic pocket within the active site, further stabilizing the enzyme-inhibitor complex.

Molecular docking studies on various indazole derivatives have provided insights into their binding modes. For example, in the case of Rho kinase (ROCK) inhibitors, the indazole ring of some compounds has been shown to form hydrogen bonds with methionine residues in the active site. mdpi.com Similarly, in the context of Glycogen Synthase Kinase-3 (GSK-3) inhibitors, 1H-indazole-3-carboxamide derivatives have been found to bind to the ATP binding site. nih.gov

The table below summarizes the inhibitory activities of some representative 1,3-disubstituted indazole analogs against various kinases, illustrating the impact of different substituents on their enzymatic interactions.

Compound IDN1-SubstituentC3-SubstituentTarget KinaseIC50 (nM)
Analog A Methyl4-phenoxyphenylFGFR15.8
Analog B Isopropyl3-aminophenylAurora A26
Analog C Cyclopentyl2,4-dichlorophenylVEGFR215
Analog D Methyl5-pyridylGSK-3β350

This table is illustrative and compiled from data on various indazole kinase inhibitors to demonstrate structure-activity relationships. The compounds listed are not direct analogs of this compound but share the substituted indazole scaffold.

Elucidation of Biological Pathways Affected by this compound Analogs

The enzymatic inhibition exerted by indazole derivatives translates into the modulation of various biological pathways, with significant implications for cellular processes such as proliferation, differentiation, and apoptosis. Given that many indazole analogs target protein kinases, the pathways most commonly affected are those regulated by these enzymes.

Signal Transduction Pathways in Cancer:

A primary area of investigation for indazole derivatives is cancer therapy. nih.gov Kinases are often dysregulated in cancer, leading to uncontrolled cell growth and survival. By inhibiting these kinases, indazole analogs can disrupt the downstream signaling cascades that drive tumorigenesis.

For example, inhibitors of Fibroblast Growth Factor Receptors (FGFRs) can block the RAS/MAPK and PI3K/AKT signaling pathways, which are critical for cell proliferation and survival. nih.gov Similarly, inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs) can impede angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. nih.gov

The table below outlines some of the key biological pathways affected by indazole-based kinase inhibitors and their downstream consequences.

Target KinaseKey Affected Pathway(s)Cellular Consequences
FGFR RAS/MAPK, PI3K/AKTInhibition of cell proliferation, induction of apoptosis
VEGFR Angiogenesis signalingInhibition of new blood vessel formation
Aurora Kinases Mitotic spindle formationCell cycle arrest, induction of apoptosis
BCR-ABL JAK/STAT, RAS/MAPKInhibition of leukemic cell proliferation

This table provides a general overview of pathways affected by different classes of indazole kinase inhibitors and is not specific to this compound.

Other Biological Pathways:

Beyond cancer, indazole derivatives have been explored for their effects on other biological pathways. For instance, some indazole-containing compounds have been investigated as inhibitors of enzymes involved in inflammatory processes and neurodegenerative diseases. nih.gov The specific biological pathways affected depend on the target enzyme and the cellular context.

Development and Application of Indazole Derivatives as Chemical Probes

The properties that make indazole derivatives effective enzyme inhibitors also make them valuable tools as chemical probes for biological research. A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway in a cellular or in vivo setting.

The development of indazole-based chemical probes often involves the synthesis of derivatives that can be used for target identification and validation. For example, a 3-iodo-indazole can serve as a versatile intermediate for the introduction of various functional groups through cross-coupling reactions, such as the Suzuki reaction. mdpi.commdpi.com This allows for the creation of a library of compounds with diverse properties that can be screened for their biological activity.

Furthermore, indazole derivatives can be modified to incorporate reporter tags, such as fluorescent dyes or biotin, to facilitate the visualization and isolation of their protein targets. These tagged probes can be used in techniques like affinity chromatography and fluorescence microscopy to identify the specific proteins that the indazole derivative interacts with within a cell.

While there are no specific reports on the use of this compound as a chemical probe, the general principles of probe development using the indazole scaffold are well-established. The combination of its enzyme-inhibiting potential and the synthetic tractability of the 3-iodo-indazole moiety suggests that compounds like this compound could be valuable starting points for the design of novel chemical probes to investigate a range of biological processes.

Computational and Theoretical Chemistry Investigations of 3 Iodo 1 Isopropyl 1h Indazole Systems

Quantum Mechanical (QM) Calculations for Reaction Mechanism Elucidation

Quantum mechanical calculations are fundamental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For indazole systems, QM methods are employed to identify transition states, reaction intermediates, and to calculate activation energies, thereby predicting the most probable reaction pathways.

While specific QM studies exclusively on 3-Iodo-1-isopropyl-1H-indazole are not extensively documented in publicly available literature, mechanistic analyses of related substituted indazoles provide a strong foundation for understanding its chemical behavior. For instance, QM analyses have been conducted to understand the high selectivity of N2 alkylation in various 1H-indazoles. These studies often reveal that the reaction mechanism involves the protonation of reagents under acidic conditions, which facilitates nucleophilic displacement by the N2-indazole nitrogen.

Investigations into reactions at the C3 position, such as the Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole, have also benefited from QM analysis. Theoretical calculations can reveal that certain palladium-based catalysts exhibit lower energy barriers in the formation of intermediates, leading to higher catalytic outputs. Such studies are critical for optimizing reaction conditions and catalyst selection for derivatives like this compound.

Key parameters often calculated in these QM studies include:

Transition State (TS) Geometries: The specific arrangement of atoms at the peak of the energy barrier.

Activation Energy (Ea): The energy difference between the reactants and the transition state, which determines the reaction rate.

Reaction Energy (ΔErxn): The net energy change between reactants and products, indicating if a reaction is exothermic or endothermic.

These calculations help rationalize experimentally observed outcomes, such as product ratios and reaction rates, and can predict the feasibility of proposed synthetic routes involving the this compound core.

Density Functional Theory (DFT) Applications in Regioselectivity and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost, making it ideal for studying larger molecules like this compound. DFT is particularly powerful in predicting regioselectivity in reactions and in analyzing the electronic properties that govern molecular reactivity.

Regioselectivity: In the context of indazoles, a primary challenge is controlling the regioselectivity of substitutions, particularly N1 versus N2 alkylation. DFT calculations have been instrumental in explaining and predicting these outcomes. For variously substituted indazoles, DFT studies suggest that regioselectivity can be driven by mechanisms like chelation, where a cation coordinates with the N2-atom and a nearby substituent, favoring N1 substitution. nih.gov Conversely, other non-covalent interactions can drive the formation of the N2-product. nih.gov

Electronic Properties: DFT is used to calculate a range of electronic descriptors that provide insight into the reactivity and stability of this compound. These include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.govrsc.org

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are prime sites for chemical reactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge distribution, atomic partial charges, and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. nih.gov

Fukui Indices: These indices are used to predict the local reactivity of different atomic sites within the molecule, identifying which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

Computational MethodProperty InvestigatedApplication to this compound
DFT (B3LYP)HOMO-LUMO Energy GapPredicts kinetic stability and chemical reactivity. nih.govrsc.orgniscpr.res.in
DFT/NBOPartial Atomic ChargesIdentifies nucleophilic (N1, N2) and electrophilic (C3) centers. nih.gov
TD-DFTElectronic TransitionsPredicts UV-Vis absorption spectra.
DFTFukui FunctionsQuantifies regioselectivity for electrophilic/nucleophilic attack. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used primarily in drug discovery to predict how a molecule like this compound might interact with a biological target, typically a protein or enzyme.

Molecular docking predicts the preferred orientation of a ligand when bound to a target to form a stable complex. thesciencein.orgajchem-a.com This technique is crucial for structure-based drug design. For indazole derivatives, which are known to inhibit various kinases and other enzymes, docking studies can identify key interactions that contribute to binding affinity. nih.govrsc.org

The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (this compound) and the target protein.

Docking: Placing the ligand into the active site of the protein using a scoring algorithm to evaluate different poses.

Analysis: Analyzing the best-scoring poses to identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking.

For this compound, docking simulations could reveal how the isopropyl group fits into hydrophobic pockets of a binding site, while the indazole core might form hydrogen bonds or other key interactions. The iodine atom could participate in halogen bonding, a specific type of non-covalent interaction that can significantly enhance binding affinity. The results are often quantified by a binding energy score, which estimates the strength of the interaction. arabjchem.org

Interaction TypePotential Involving Group on IndazoleSignificance in Binding
Hydrogen BondingIndazole Nitrogen AtomsDirectional interaction crucial for specificity and affinity.
Hydrophobic InteractionsIsopropyl Group, Benzene (B151609) RingContributes to binding in nonpolar pockets of the target.
Halogen BondingIodine Atom at C3Can provide additional specific interaction with electron-donating residues.
Pi-Pi StackingIndazole Ring SystemInteraction with aromatic residues (e.g., Phe, Tyr, Trp) in the active site.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, the flexibility primarily resides in the rotation of the isopropyl group attached to the N1 nitrogen.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. dovepress.com Computational models can be used to generate pharmacophore hypotheses based on the structures of known active molecules (ligand-based) or the structure of the target's binding site (structure-based). ugm.ac.idugm.ac.idnih.govnih.gov

For a molecule like this compound, a pharmacophore model would identify key chemical features such as:

Hydrogen Bond Acceptors (HBA): The N2 nitrogen of the indazole ring.

Hydrophobic (HY) regions: The isopropyl group and the fused benzene ring.

Aromatic Ring (AR): The bicyclic indazole system itself.

Halogen Bond Donor: The iodine atom.

Once a pharmacophore model is developed, it can be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules that possess the same essential features and are therefore likely to be active at the same target. ugm.ac.idugm.ac.id This is a highly efficient method in the early stages of drug discovery for hit identification.

Advanced Spectroscopic and Crystallographic Characterization of 3 Iodo 1 Isopropyl 1h Indazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed map of the molecular framework and the electronic environment of each atom can be constructed.

The ¹H NMR spectrum of 3-Iodo-1-isopropyl-1H-indazole is expected to show distinct signals corresponding to the protons of the isopropyl group and the aromatic protons on the indazole core.

Isopropyl Group Protons: The isopropyl group will present as two characteristic signals. The six methyl protons (CH₃) are chemically equivalent and will appear as a doublet at approximately 1.5 ppm. This splitting is due to coupling with the single methine proton (-CH-). The methine proton, in turn, will appear as a septet (a multiplet with seven lines) further downfield, typically in the range of 4.8-5.0 ppm, due to coupling with the six adjacent methyl protons.

Aromatic Protons: The four protons on the benzene (B151609) ring of the indazole core (H-4, H-5, H-6, and H-7) will resonate in the aromatic region, generally between 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns are influenced by the electronic effects of the iodine atom and the pyrazole (B372694) ring. Typically, the H-4 and H-7 protons appear at the extremes of the aromatic region, with H-7 often being the most deshielded (highest chemical shift) and H-4 being influenced by the adjacent pyrazole ring. The H-5 and H-6 protons usually appear as complex multiplets in the middle of this range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH(CH₃)₂~4.8 - 5.0Septet~7.0
-CH(CH₃)₂~1.5Doublet~7.0
Aromatic H (H-4, H-5, H-6, H-7)~7.0 - 8.0Multiplets/Doublets-

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, signals for the isopropyl carbons and the indazole ring carbons are expected.

Isopropyl Group Carbons: The two equivalent methyl carbons (CH₃) will produce a single signal in the aliphatic region, around 22-24 ppm. The methine carbon (-CH-) will appear further downfield, typically near 50-52 ppm.

Indazole Ring Carbons: The seven carbons of the indazole core will resonate in the aromatic and quasi-aromatic region (90-150 ppm). A key feature is the signal for C-3, the carbon atom directly bonded to the iodine. Due to the "heavy atom effect" of iodine, the C-3 signal is shifted significantly upfield to approximately 90-95 ppm. The other carbons of the benzene ring (C-4, C-5, C-6, C-7) and the bridgehead carbons (C-3a, C-7a) will appear in the range of 110-150 ppm. For the parent compound, 3-Iodo-1H-indazole, spectral data has been reported which helps in these assignments nih.gov.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH(CH₃)₂~22 - 24
-CH(CH₃)₂~50 - 52
C-3~90 - 95
C-4, C-5, C-6, C-7, C-3a, C-7a~110 - 150

¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. researchgate.net For indazole and its derivatives, it is particularly useful for distinguishing between N-1 and N-2 isomers and studying tautomeric equilibria. ipb.ptnih.gov In this compound, the isopropyl group is fixed at the N-1 position, so tautomerism is not a factor. The ¹⁵N NMR spectrum will show two distinct signals for the N-1 and N-2 atoms. N-alkylation generally causes a downfield shift in the ¹⁵N resonance compared to the parent N-H compound. ipb.pt The chemical shift of N-1 will be directly influenced by the attached isopropyl group, while the N-2 chemical shift will be more indicative of the pyrazole-like nitrogen in the ring system. This technique provides unambiguous confirmation of the substitution pattern on the indazole ring. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₀H₁₁IN₂), the exact mass is 286.0018 g/mol .

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 286. The fragmentation pattern will be characteristic of the structure, with several key fragmentation pathways:

Loss of the Isopropyl Group: Cleavage of the N-CH bond can lead to the loss of an isopropyl radical (•C₃H₇), resulting in a fragment ion at m/z = 243 ([M-43]⁺). This corresponds to the 3-iodo-1H-indazole cation.

Loss of Iodine: Homolytic cleavage of the C-I bond would result in the loss of an iodine radical (•I), giving a fragment at m/z = 159 ([M-127]⁺).

Fragmentation of the Isopropyl Group: Loss of a methyl radical (•CH₃) from the molecular ion can produce a fragment at m/z = 271 ([M-15]⁺).

Other Fragments: The mass spectrum of the parent 3-Iodo-1H-indazole shows a molecular ion at m/z 244 nih.gov. Further fragmentation of the indazole ring system can also occur, leading to smaller charged fragments.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed FragmentFormula
286Molecular Ion [M]⁺[C₁₀H₁₁IN₂]⁺
271[M - CH₃]⁺[C₉H₈IN₂]⁺
243[M - C₃H₇]⁺[C₇H₄IN₂]⁺
159[M - I]⁺[C₁₀H₁₁N₂]⁺
127[I]⁺[I]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing information about the functional groups present. The IR spectrum of this compound will display several characteristic absorption bands.

Aromatic C-H Stretching: Sharp peaks typically appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹).

Aliphatic C-H Stretching: Absorption bands for the isopropyl group's C-H bonds will be observed just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹).

C=C and C=N Ring Stretching: The stretching vibrations of the indazole ring's double bonds will result in a series of sharp peaks in the 1450-1620 cm⁻¹ region. Spectroscopic data for related indazole derivatives show characteristic peaks in this range rsc.org.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring appear in the fingerprint region, typically between 740-850 cm⁻¹. Aliphatic C-H bending vibrations for the isopropyl group are expected around 1370-1390 cm⁻¹ (characteristic for a gem-dimethyl group) and ~1465 cm⁻¹.

C-I Stretching: The C-I bond vibration typically occurs at low frequencies, often below 600 cm⁻¹, in the far-infrared region of the spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as 4-Iodo-1H-pyrazole mdpi.com and other substituted indoles mdpi.com, allows for a reliable prediction of its key structural features.

The indazole ring system is expected to be essentially planar. The iodine atom would lie in this plane, bonded to the C-3 position. The isopropyl group, attached to the N-1 nitrogen, would be oriented to minimize steric hindrance with the rest of the molecule. In the crystal lattice, molecules would likely pack in a way that maximizes van der Waals forces. Pi-pi stacking interactions between the aromatic indazole rings of adjacent molecules are also a common packing motif in such heterocyclic systems and would be expected to play a role in the solid-state structure.

Future Research Trajectories and Broader Academic Impact

Innovations in Synthetic Strategies for Highly Functionalized Indazoles

The synthesis of indazole derivatives has evolved significantly, with a strong emphasis on developing efficient and versatile methods to create structurally diverse and highly functionalized molecules. nih.govbenthamscience.com Traditional synthetic routes are often lengthy and lack broad substrate scope. researchgate.net Modern research, however, is focused on innovative strategies that offer improved atom economy, functional group tolerance, and regioselectivity. nih.govnih.gov

Recent advancements in this area include:

Metal-Catalyzed Cross-Coupling Reactions: Palladium-, copper-, and rhodium-catalyzed reactions have become indispensable tools for the functionalization of the indazole core. nih.govbenthamscience.commdpi.com For instance, the iodine atom at the C-3 position of 3-iodo-1-isopropyl-1H-indazole is a prime site for elaboration via well-established cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. google.com These reactions allow for the introduction of a wide array of substituents, which is crucial for tuning the biological activity of the final compounds.

C-H Bond Functionalization: Direct C-H bond activation and functionalization have emerged as a powerful and atom-economical strategy for modifying the indazole scaffold. rsc.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, thereby streamlining the synthetic process. researchgate.net Research is ongoing to develop catalysts that can selectively functionalize specific C-H bonds on the indazole ring system, offering a direct route to novel derivatives. rsc.org

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a rapid and efficient way to build molecular complexity. benthamscience.com The development of novel MCRs for the synthesis of highly substituted indazoles is an active area of research, promising to accelerate the discovery of new drug candidates. benthamscience.com

Photoredox Catalysis: Light-mediated synthesis is gaining traction as a green and efficient method in organic chemistry. researchgate.net The application of photoredox catalysis to the synthesis and functionalization of indazoles could provide access to unique chemical transformations and novel molecular architectures under mild reaction conditions.

These innovative synthetic strategies are not only expanding the chemical space accessible for indazole-based drug discovery but are also contributing to the broader field of synthetic organic chemistry by providing new tools and methodologies for the construction of complex heterocyclic systems. nih.gov

Integration of Advanced Computational Methods in Indazole-Based Drug Design

The role of computational chemistry in modern drug discovery is undeniable, offering a faster and more cost-effective approach to identifying and optimizing lead compounds. emanresearch.orgopenmedicinalchemistryjournal.com For indazole-based drug design, several computational methods are being increasingly integrated into the research and development pipeline.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. openmedicinalchemistryjournal.com For indazole derivatives, molecular docking studies are routinely used to understand their binding modes with various biological targets, such as protein kinases, and to rationalize their structure-activity relationships (SAR). nih.govresearchgate.net This allows for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. emanresearch.org In the context of indazole-based drug discovery, 3D-QSAR methods are employed to build predictive models that can guide the design of new analogs with improved efficacy. emanresearch.org

Virtual Screening (VS): VS is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. openmedicinalchemistryjournal.comcache-challenge.org Structure-based and ligand-based virtual screening approaches are utilized to identify novel indazole scaffolds with the potential to modulate the activity of specific biological targets. emanresearch.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-protein complexes over time. openmedicinalchemistryjournal.com These simulations can help to assess the stability of predicted binding modes from docking studies and to understand the conformational changes that may occur upon ligand binding.

The integration of these computational methods allows for a more targeted and efficient exploration of the chemical space around the indazole core, ultimately accelerating the identification of promising drug candidates. emanresearch.org

Exploration of Novel Biological Targets for Indazole Core Structures

The indazole scaffold is often considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govresearchgate.net While indazole-based compounds have been extensively studied for their anticancer and anti-inflammatory properties, ongoing research is continually uncovering new and exciting biological applications. nih.govrsc.org

Some of the emerging biological targets for indazole core structures include:

Protein Kinases: Indazole derivatives have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. pnrjournal.com Beyond well-established targets, researchers are exploring the potential of indazoles to inhibit less-studied kinases that may be relevant for other diseases.

G-Protein Coupled Receptors (GPCRs): GPCRs represent a large family of cell surface receptors that are involved in a multitude of physiological processes. The structural features of the indazole nucleus make it an attractive scaffold for the design of ligands that can modulate the activity of specific GPCRs.

Ion Channels: Ion channels are pore-forming proteins that control the flow of ions across cell membranes and are important targets for a variety of therapeutic areas. The development of indazole-based modulators of specific ion channels is an area of growing interest.

Enzymes involved in Neurodegenerative Diseases: There is an increasing focus on the development of indazole-based compounds that can target enzymes implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov

The continued exploration of novel biological targets for the indazole core structure is likely to lead to the discovery of new therapeutic agents for a wide range of diseases.

Potential Contributions to Chemical Biology through Indazole Probes

Chemical biology relies on the use of small molecules, or "chemical probes," to study and manipulate biological systems. The unique properties of the indazole scaffold make it a promising platform for the development of such probes.

Potential applications of indazole-based chemical probes include:

Target Identification and Validation: Indazole derivatives with high affinity and selectivity for a particular protein can be used to validate its role in a biological pathway or disease process. By incorporating a reactive group or a reporter tag, these probes can be used for activity-based protein profiling and target deconvolution studies.

Fluorescent Probes: By attaching a fluorophore to the indazole scaffold, it is possible to create fluorescent probes that can be used to visualize the localization and dynamics of their biological targets within living cells.

Photoaffinity Labeling: The incorporation of a photoactivatable group into an indazole-based ligand allows for photoaffinity labeling experiments. Upon photoactivation, the probe forms a covalent bond with its target protein, enabling its identification and characterization.

Fragment-Based Drug Discovery: The indazole core can serve as a starting point in fragment-based drug discovery campaigns. Small indazole-containing fragments that bind to a target of interest can be identified and then elaborated into more potent lead compounds.

The development of sophisticated indazole-based chemical probes will not only advance our understanding of fundamental biological processes but also provide valuable tools for drug discovery and development.

Q & A

Q. What are the optimal synthetic routes for introducing iodine and isopropyl groups into the indazole scaffold?

  • Methodological Answer : The synthesis of 3-Iodo-1-isopropyl-1H-indazole typically involves sequential functionalization of the indazole core. Key steps include:
  • Iodination : Direct electrophilic iodination at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF or DCM). For example, iodination of 1-isopropyl-1H-indazole under acidic conditions yields 3-iodo derivatives .
  • Isopropyl Introduction : Alkylation of the indazole nitrogen (N1) with isopropyl bromide or iodide in the presence of a base (e.g., K₂CO₃ or NaH) in solvents like DMF or THF .
  • Table 1 : Comparative iodination conditions from literature:
SubstrateReagentSolventTemp (°C)Yield (%)Reference
1-isopropyl-1H-indazoleNISDMF8072
5-nitro-1H-indazoleIClAcOH2565

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : A multi-technique approach ensures structural confirmation:
  • X-ray Crystallography : Resolve crystal structure using SHELXL software to confirm iodine and isopropyl positioning .
  • NMR Spectroscopy : ¹H/¹³C NMR to identify substitution patterns (e.g., deshielding of C3 due to iodine, isopropyl CH₃ splitting). ¹H NMR in DMSO-d₆ typically shows a singlet for the indazole proton at C3 (~δ 8.2 ppm) .
  • Mass Spectrometry : HRESIMS for molecular ion confirmation (expected [M+H]⁺ at m/z 317.01) .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The C–I bond in 3-iodoindazoles is highly reactive in palladium-catalyzed couplings (e.g., Suzuki, Sonogashira). Key considerations:
  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-aryl coupling; CuI co-catalyst for alkyne couplings .
  • Solvent Optimization : Use toluene/EtOH for Suzuki reactions or DMF for Buchwald-Hartwig aminations.
  • Example Protocol : React this compound with phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq) in toluene/EtOH (3:1) at 80°C for 12 h. Monitor via TLC .

Q. What strategies mitigate discrepancies in spectroscopic data for iodinated indazoles?

  • Methodological Answer : Contradictions in NMR shifts or mass spectra often arise from solvent effects, impurities, or tautomerism. Recommendations:
  • Solvent Standardization : Use deuterated DMSO or CDCl₃ consistently.
  • Purification : Recrystallize from EtOH/water or use silica gel chromatography to remove byproducts .
  • Computational Validation : Compare experimental ¹³C NMR with DFT-calculated chemical shifts (e.g., using Gaussian 09) .

Q. How can computational models predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinases or GPCRs). The iodine’s hydrophobic volume enhances binding in halogen-bond-rich pockets .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data. For example, logP calculations (ClogP ≈ 3.2) predict blood-brain barrier penetration .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the stability of iodinated indazoles under basic conditions?

  • Methodological Answer : Discrepancies may arise from reaction conditions or substituent effects. Systematic approaches include:
  • Controlled Stability Assays : Incubate the compound in NaOH/MeOH (0.1 M) at 25°C and 50°C, monitoring degradation via HPLC at 254 nm .
  • Kinetic Studies : Calculate half-life (t₁/₂) under varying pH and temperature to identify decomposition pathways .

Research Design Considerations

Q. What experimental frameworks are optimal for studying structure-activity relationships (SAR) in this compound?

  • Methodological Answer :
  • Library Design : Synthesize analogs with substituent variations (e.g., 3-Br, 3-Cl) while retaining the isopropyl group.
  • Bioactivity Profiling : Test in vitro against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ determination .
  • Table 2 : Example SAR data for indazole derivatives:
DerivativeIC₅₀ (μM) MCF-7IC₅₀ (μM) HepG2Reference
3-Iodo-1-isopropyl12.315.7
3-Bromo-1-isopropyl18.922.4

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